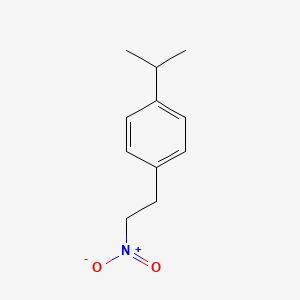
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to specific proteins, influencing their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds .
Propiedades
Fórmula molecular |
C13H11N3O2 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
5-(1H-indol-7-yl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-16-11(13(17)18)7-10(15-16)9-4-2-3-8-5-6-14-12(8)9/h2-7,14H,1H3,(H,17,18) |
Clave InChI |
IBPJVSRWEJSQDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CC3=C2NC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


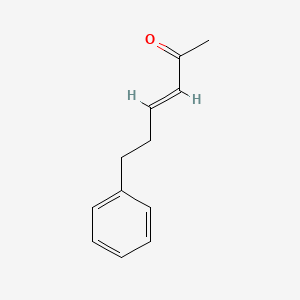
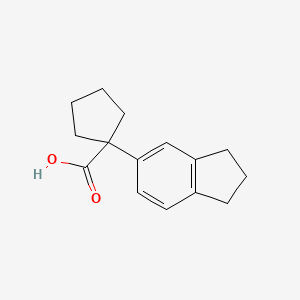

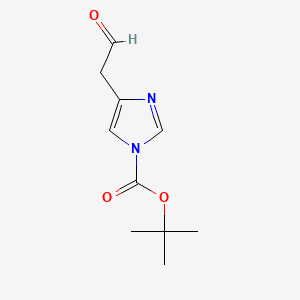
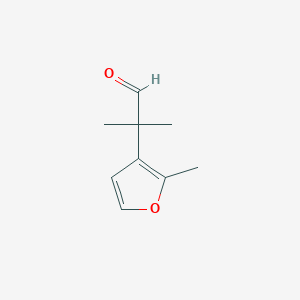
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)
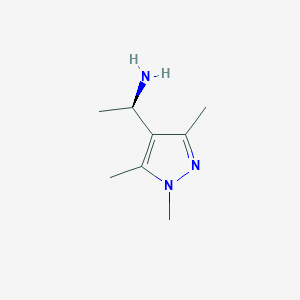

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
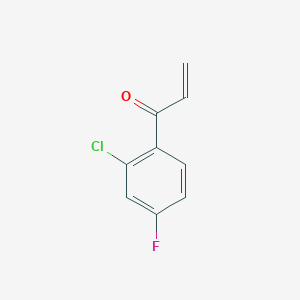

![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

